molecular formula C6H4BrN3O B1529571 4-Amino-5-bromofuro[2,3-D]pyrimidine CAS No. 1211525-35-7

4-Amino-5-bromofuro[2,3-D]pyrimidine

Cat. No.: B1529571
CAS No.: 1211525-35-7
M. Wt: 214.02 g/mol
InChI Key: UWXSLPNUDZRXII-UHFFFAOYSA-N
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Description

4-Amino-5-bromofuro[2,3-d]pyrimidine is a heterocyclic compound featuring a fused furopyrimidine scaffold. The furo[2,3-d]pyrimidine core consists of a pyrimidine ring fused with a furan ring at the 2,3-position. The bromine atom at the 5-position and the amino group at the 4-position introduce distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

5-bromofuro[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXSLPNUDZRXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2O1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292130
Record name 5-Bromofuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211525-35-7
Record name 5-Bromofuro[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211525-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromofuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

    Scientific Research Applications

    Anticancer Activity

    Numerous studies have highlighted the potential of 4-amino derivatives, including 4-amino-5-bromofuro[2,3-D]pyrimidine, as promising anticancer agents. These compounds often target specific pathways involved in cancer cell proliferation and survival.

    • Mechanism of Action : The compound has been shown to inhibit key enzymes involved in tumor growth, including glycogen synthase kinase-3 beta (GSK-3β) and dihydrofolate reductase (DHFR). GSK-3β is crucial in regulating cell cycle progression and apoptosis in cancer cells, while DHFR plays a significant role in DNA synthesis and repair processes .
    • Case Studies : A study reported that derivatives of furo[2,3-D]pyrimidines exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The IC50 values were significantly lower than those of traditional chemotherapeutics like 5-Fluorouracil, indicating enhanced potency .

    Antimicrobial Properties

    The antimicrobial activity of this compound has also been extensively investigated.

    • Broad-Spectrum Activity : Research indicates that this compound exhibits activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial protein synthesis, which is critical for bacterial growth and replication .
    • Specific Findings : In vitro studies have demonstrated that certain derivatives show potent activity against strains like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) in the low microgram per milliliter range .

    Enzyme Inhibition

    Another significant application of this compound lies in its role as an enzyme inhibitor.

    • Targeting DHFR : The compound has been identified as a strong inhibitor of DHFR, making it a candidate for developing treatments for diseases reliant on folate metabolism. This is particularly relevant in parasitic infections where DHFR inhibitors can halt the growth of pathogens like Plasmodium species responsible for malaria .
    • GSK-3β Inhibition : As mentioned earlier, derivatives have shown potent inhibitory effects on GSK-3β, which is implicated in various diseases beyond cancer, including neurodegenerative disorders such as Alzheimer's disease .

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship (SAR) of 4-amino derivatives is crucial for optimizing their efficacy.

    CompoundTargetActivityIC50 (µM)
    This compoundGSK-3βInhibitorLow nM
    4-Amino derivativesDHFRInhibitorSub-micromolar
    Furo[2,3-D]pyrimidinesVarious bacteriaAntimicrobial0.25 - 1 µg/mL

    Mechanism of Action

    The mechanism by which 4-Amino-5-bromofuro[2,3-D]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

    Comparison with Similar Compounds

    Comparison with Structural Analogues

    Core Scaffold Variations

    Furo[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine

    • Key Difference: Replacement of the furan oxygen (in furo[2,3-d]pyrimidine) with a sulfur atom (in thieno[2,3-d]pyrimidine) alters electronic density and lipophilicity. Thieno derivatives generally exhibit enhanced metabolic stability due to sulfur’s resistance to oxidative degradation .
    • Example: 4-Substituted anilinothieno[2,3-d]pyrimidine-6-methanone (Figure 12A) shows higher kinase inhibition potency compared to furo analogues, attributed to sulfur’s stronger electron-withdrawing effects .

    Furo[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

    • Key Difference : Pyrrolo[2,3-d]pyrimidine contains a nitrogen atom in the fused five-membered ring (pyrrole vs. furan). This nitrogen enhances hydrogen-bonding capacity, improving solubility and target affinity.
    • Example: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine () is a known kinase inhibitor scaffold, with its nitrogen enabling stronger interactions with ATP-binding pockets compared to furo derivatives .
    Substituent Effects

    Bromine vs. Methyl at Position 5

    • 4-Amino-5-bromofuro[2,3-d]pyrimidine vs. Methyl groups improve lipophilicity but reduce electrophilic reactivity, favoring passive membrane diffusion .

    Amino vs. Anilino at Position 4

    • This compound vs. 4-Anilino-6-methylfuro[2,3-d]pyrimidin-5-carboxylate (Figure 17E): The amino group (-NH₂) offers a compact, hydrophilic moiety suitable for hydrogen bonding. Anilino substituents (-NHPh) introduce aromaticity and π-stacking capabilities, often improving binding affinity to hydrophobic enzyme pockets .

    Biological Activity

    4-Amino-5-bromofuro[2,3-D]pyrimidine is a compound that belongs to the class of fused pyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

    Biological Activity Overview

    Fused pyrimidines, including this compound, exhibit a wide range of biological activities such as antitumor, antibacterial, and anti-inflammatory effects. These compounds often act as inhibitors of various enzymes and receptors involved in critical signaling pathways.

    Anticancer Activity

    Numerous studies have investigated the anticancer potential of this compound and related compounds. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

    Cell Line IC50 (µM) Mechanism of Action
    MCF-7 (Breast Cancer)9.1EGFR-TK inhibition
    A549 (Lung Cancer)28.0Induction of apoptosis via caspase activation
    HT1080 (Fibrosarcoma)3.0Inhibition of VEGF/KDR receptor
    PC3 (Prostate Cancer)1.54Cell cycle arrest at G2/M phase

    The compound has shown significant cytotoxicity across various cancer types, particularly in breast and prostate cancer models. For instance, in a study by Guo et al., it was reported that derivatives of thieno[2,3-d]pyrimidines exhibited IC50 values as low as 3 nM against the HT1080 cell line, indicating potent antiproliferative activity .

    The mechanisms underlying the anticancer activity of this compound are multifaceted:

    • Enzyme Inhibition : The compound acts as an inhibitor of several protein kinases involved in tumor growth and proliferation. For example, it inhibits the epidermal growth factor receptor (EGFR), which is crucial for cancer cell signaling .
    • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases, leading to DNA fragmentation and cell death .
    • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, which halts their proliferation .

    Structure-Activity Relationships (SAR)

    Understanding the SAR is essential for optimizing the efficacy and selectivity of this compound derivatives. Key observations include:

    • Substituent Effects : Electron-withdrawing groups on the aromatic ring enhance cytotoxicity against various cancer cell lines by increasing the electron deficiency at the reactive sites .
    • Fused Ring Systems : The presence of fused ring systems contributes to increased binding affinity to target enzymes and receptors due to enhanced molecular rigidity .

    Case Studies

    Several case studies illustrate the biological activity of this compound:

    • Study on MCF-7 Cells : A ligand-based design led to the synthesis of various derivatives which were evaluated for their cytotoxicity against MCF-7 cells. The most potent derivative exhibited an IC50 value of 9.1 nM, significantly lower than standard chemotherapeutics like 5-Fluorouracil .
    • In Vivo Efficacy : In animal models, compounds derived from furo[2,3-d]pyrimidines demonstrated significant tumor reduction in xenograft models when administered at submicromolar doses .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-Amino-5-bromofuro[2,3-D]pyrimidine
    Reactant of Route 2
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    4-Amino-5-bromofuro[2,3-D]pyrimidine

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